molecular formula C10H9N3 B1290270 [3,3'-Bipyridin]-6-amine CAS No. 31970-30-6

[3,3'-Bipyridin]-6-amine

Cat. No. B1290270
CAS RN: 31970-30-6
M. Wt: 171.2 g/mol
InChI Key: CYPQOKFUBWWAET-UHFFFAOYSA-N
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Description

Research on bipyridine derivatives, particularly those with amine substituents, has been extensive due to their potential applications in electronic communication and as photolabile protecting groups. The compound of interest, 3,3'-bipyridin-6-amine, is a bipyridine derivative with an amine group that can act as a redox center or a coordination site for metal complexes.

Synthesis Analysis

The synthesis of bipyridine derivatives with amine functionalities involves various coupling reactions and subsequent reduction steps. For instance, the synthesis of 3-amino-6,6'-dimethyl-2,2'-bipyridine was achieved through the coupling of 6-methyl-2-trimethylstanniopyridine with 2-chloro-6-methyl-3-nitropyridine, followed by the reduction of the nitro group . This method provides a pathway to synthesize related compounds, potentially including 3,3'-bipyridin-6-amine.

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is often planar due to intramolecular hydrogen bonding, as observed in the crystal structures of related compounds . This planarity is significant for the electronic properties and the ability to form complexes with metals. The amine group's position on the bipyridine ring influences the molecule's electronic properties and its interaction with metal centers.

Chemical Reactions Analysis

Bipyridine derivatives with amine groups participate in various chemical reactions, primarily as ligands in metal complexes. The amine group can act as a photolabile protecting group, releasing a coordinated ligand upon irradiation with visible light . Additionally, the electronic coupling between amine redox sites can be mediated through metal chelation, as seen in complexes with ruthenium and rhenium .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by the presence of the amine group. These compounds exhibit interesting electronic properties, such as intervalence charge-transfer bands, which are indicative of electronic communication between redox centers . The coordination of the amine to metal centers can significantly alter the chemical shifts observed in NMR spectroscopy, as well as the stability and geometry of the resulting complexes . The electronic properties and stability of these complexes are crucial for their potential applications in electronic devices and as caged compounds for biological applications.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

5-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPQOKFUBWWAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607439
Record name [3,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridin]-6-amine

CAS RN

31970-30-6
Record name [3,3'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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